molecular formula C21H18N4 B15087962 1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15087962
M. Wt: 326.4 g/mol
InChI Key: QZCYIIDYNRFSGD-UHFFFAOYSA-N
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Description

1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]benzimidazole core with an ethylanilino and a methyl group attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridine derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. One common method involves the use of N-benzyl-2-aminopyridines and PhI(OPiv)2 as a stoichiometric oxidant . The reaction conditions are usually mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, including the ethylanilino and methyl groups. These modifications can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H18N4/c1-3-15-8-10-16(11-9-15)23-20-12-14(2)17(13-22)21-24-18-6-4-5-7-19(18)25(20)21/h4-12,23H,3H2,1-2H3

InChI Key

QZCYIIDYNRFSGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C

Origin of Product

United States

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